Ethyl 4-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazinyl}carbonothioyl)amino]benzoate
Overview
Description
Ethyl 4-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazino}carbonothioyl)amino]benzoate is a complex organic compound with a molecular formula of C20H22N4O6S It is characterized by its unique structure, which includes a benzoate ester, a nitrophenoxy group, and a hydrazino carbonothioyl moiety
Preparation Methods
The synthesis of Ethyl 4-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazinyl}carbonothioyl)amino]benzoate involves multiple steps. The synthetic route typically begins with the preparation of the nitrophenoxy intermediate, followed by the introduction of the propanoyl group. The hydrazino carbonothioyl moiety is then added through a series of reactions involving hydrazine derivatives and thiocarbonyl compounds. The final step involves esterification to form the benzoate ester . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
Ethyl 4-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazino}carbonothioyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. .
Scientific Research Applications
Ethyl 4-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazino}carbonothioyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazinyl}carbonothioyl)amino]benzoate involves its interaction with molecular targets and pathways within biological systems. The nitrophenoxy group may interact with cellular proteins, leading to changes in their function. The hydrazino carbonothioyl moiety may form covalent bonds with specific enzymes, inhibiting their activity. These interactions can result in various biological effects, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Ethyl 4-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazino}carbonothioyl)amino]benzoate can be compared with similar compounds, such as:
Ethyl 4-[({2-[2-(4-chloro-2-nitrophenoxy)propanoyl]hydrazino}carbonothioyl)amino]benzoate: This compound has a chloro group instead of a methyl group, which may affect its reactivity and biological activity.
Ethyl 4-[({2-[2-(4-methyl-2-aminophenoxy)propanoyl]hydrazino}carbonothioyl)amino]benzoate: This compound has an amino group instead of a nitro group, which may result in different chemical and biological properties.
Ethyl 4-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazino}carbonothioyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl 4-[[2-(4-methyl-2-nitrophenoxy)propanoylamino]carbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c1-4-29-19(26)14-6-8-15(9-7-14)21-20(31)23-22-18(25)13(3)30-17-10-5-12(2)11-16(17)24(27)28/h5-11,13H,4H2,1-3H3,(H,22,25)(H2,21,23,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWJLKKRCUTQKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C(C)OC2=C(C=C(C=C2)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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